molecular formula C15H18N2OS B2462469 2-amino-N-butyl-5-phenylthiophene-3-carboxamide CAS No. 1202193-89-2

2-amino-N-butyl-5-phenylthiophene-3-carboxamide

Cat. No. B2462469
CAS RN: 1202193-89-2
M. Wt: 274.38
InChI Key: QWWMJRJCSZMXHZ-UHFFFAOYSA-N
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Description

“2-amino-N-butyl-5-phenylthiophene-3-carboxamide” is a chemical compound with the molecular formula C15H18N2OS . Its molecular weight is 274.38 . It is stored in a dark place, under an inert atmosphere, at 2-8°C .


Molecular Structure Analysis

The molecular structure of “2-amino-N-butyl-5-phenylthiophene-3-carboxamide” is represented by the formula C15H18N2OS . The structure of amines, which this compound is a part of, can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

The compound “2-amino-N-butyl-5-phenylthiophene-3-carboxamide” has a molecular weight of 274.38 . It is stored in a dark place, under an inert atmosphere, at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Synthesis and Biological Activities

  • Radiosensitizers and Cytotoxins

    Nitrothiophene derivatives, similar in structure to 2-amino-N-butyl-5-phenylthiophene-3-carboxamide, have been synthesized and evaluated for their potential as radiosensitizers and selective cytotoxins in hypoxic mammalian cells (Threadgill et al., 1991).

  • Anticonvulsant Activity

    Schiff bases of 2-aminothiophenes have been synthesized and shown to have anticonvulsant properties, which is relevant for compounds structurally related to 2-amino-N-butyl-5-phenylthiophene-3-carboxamide (Kunda et al., 2013).

  • Photoluminescent Materials

    The electrooxidation of a compound similar to 2-amino-N-butyl-5-phenylthiophene-3-carboxamide resulted in the formation of new classes of photoluminescent materials (Ekinci et al., 2000).

  • Antimicrobial Activity

    Derivatives of 2-aminothiophenes, which include compounds similar to 2-amino-N-butyl-5-phenylthiophene-3-carboxamide, have shown significant antimicrobial properties (Prasad et al., 2017).

  • Dyeing Polyester Fibers

    Arylazothiazole derivatives containing selenium and structurally related to 2-aminothiophenes have been synthesized and applied in dyeing polyester fabrics, displaying antimicrobial and antitumor activities (Khalifa et al., 2015).

  • Potential Antipsychotic Agents

    Heterocyclic carboxamides, structurally akin to 2-amino-N-butyl-5-phenylthiophene-3-carboxamide, have been studied for their potential as antipsychotic agents, showing promising results in in vivo models (Norman et al., 1996).

Synthesis and Analysis

  • Azomethine Derivatives Synthesis: Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been synthesized, predicting cytostatic, antitubercular, and anti-inflammatory activities, which could be relevant for the study of 2-amino-N-butyl-5-phenylthiophene-3-carboxamide (Chiriapkin et al., 2021).

Other Applications

  • Functionalized Amino Acid Derivatives

    The synthesis of functionalized amino acid derivatives, including those similar to 2-amino-N-butyl-5-phenylthiophene-3-carboxamide, has been explored for designing anticancer agents (Kumar et al., 2009).

  • Photophysical Properties

    The synthesis and investigation of photophysical properties of 2-amino-3-carboxamide-1,1′-biaryls and related compounds have shown potential in luminescence applications, relevant for studies involving 2-amino-N-butyl-5-phenylthiophene-3-carboxamide (Novanna et al., 2020).

Safety and Hazards

The safety information for “2-amino-N-butyl-5-phenylthiophene-3-carboxamide” indicates that it should be stored in a dark place, under an inert atmosphere, at 2-8°C . Specific hazard statements or precautions are not provided in the available resources .

properties

IUPAC Name

2-amino-N-butyl-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-2-3-9-17-15(18)12-10-13(19-14(12)16)11-7-5-4-6-8-11/h4-8,10H,2-3,9,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWMJRJCSZMXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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